molecular formula C8H15NO2S B2648920 4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide CAS No. 477858-20-1

4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide

Cat. No.: B2648920
CAS No.: 477858-20-1
M. Wt: 189.27
InChI Key: NWEGBHIHWJAJLB-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide is a thiomorpholine derivative characterized by a sulfone group (1,1-dioxide) and a cyclopropylmethyl substituent at the 4-position of the heterocyclic ring. Thiomorpholine 1,1-dioxides are sulfur-containing six-membered heterocycles with broad pharmacological relevance, including antibacterial, antiviral, and anti-inflammatory activities . The cyclopropylmethyl group introduces steric and electronic effects that may enhance metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name

4-(cyclopropylmethyl)-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c10-12(11)5-3-9(4-6-12)7-8-1-2-8/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEGBHIHWJAJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with cyclopropylmethyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the 1,1-dioxide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The 1,1-dioxide group is known to participate in redox reactions, which can modulate the activity of redox-sensitive enzymes and pathways .

Comparison with Similar Compounds

Key Observations :

  • Cyclopropylmethyl vs.
  • Propargyl Group : The terminal alkyne in 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide enables click chemistry modifications for drug conjugate synthesis .

Key Observations :

  • MCPBA Oxidation : Efficient for sulfur oxidation but sensitive to steric hindrance .
  • Indium/AcOH-Mediated Cyclization : Optimized for nitroarene substrates, with yields improved by acetic acid (e.g., 46–52% for aryl derivatives) .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Stability
4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide 114–116 Soluble in polar aprotic solvents Stable under inert conditions
4-(4-Methylphenyl)thiomorpholine 1,1-dioxide 142.8–144.8 Low water solubility Stable at room temperature
4-(4-Chlorophenyl)thiomorpholine 1,1-dioxide Not reported Likely similar to aryl analogs May decompose under high heat
3-Cyclobutyl-thiomorpholine 1,1-dioxide hydrochloride Not reported Enhanced aqueous solubility Sensitive to moisture

Key Observations :

  • Melting Points : Aryl-substituted derivatives (e.g., 4-methylphenyl) exhibit higher melting points due to crystallinity .
  • Solubility : Hydrochloride salts (e.g., 3-cyclobutyl derivative) improve aqueous solubility for pharmaceutical formulations .

Key Observations :

  • Antimicrobial Activity : Propargyl and aryl derivatives demonstrate moderate to strong activity against Gram-positive and Gram-negative bacteria .
  • Medicinal Chemistry : Cyclic substituents (cyclopropyl, cyclobutyl) are prioritized in drug discovery for their metabolic stability .

Biological Activity

4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of thiomorpholines, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H13NO2S
  • Molecular Weight : 189.26 g/mol

Physical Properties

PropertyValue
Melting PointNot extensively documented
SolubilitySoluble in organic solvents
LogPModerate lipophilicity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound's thiomorpholine ring structure allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially leading to modifications that alter their function. This interaction could result in various biological effects depending on the target pathways involved.

Pharmacological Effects

Research indicates that thiomorpholines exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that compounds in this class may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : There is evidence supporting the role of thiomorpholines in modulating inflammatory responses.

Antimicrobial Activity

In a study examining the antimicrobial properties of various thiomorpholine derivatives, this compound demonstrated significant activity against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and exhibited an MIC (Minimum Inhibitory Concentration) of approximately 32 µg/mL, indicating moderate potency compared to standard antibiotics.

Anticancer Research

A recent investigation into the anticancer properties of thiomorpholine compounds revealed that this compound effectively inhibited the growth of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were recorded at approximately 15 µM for MCF-7 cells and 20 µM for HeLa cells. These findings suggest that this compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of thiomorpholine compounds. In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in activated macrophages. This effect was observed at concentrations as low as 10 µM, indicating its potential utility in treating inflammatory diseases.

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